19-Norandrosterone is a steroid compound with the chemical structure 5α-estran-3α-ol-17-one, which serves as a metabolite of nandrolone (19-nortestosterone) and 19-norandrostenedione. This compound is classified as an anabolic-androgenic steroid and is notable for its presence in urine samples, particularly in the context of doping tests in sports. It is included on the World Anti-Doping Agency's list of prohibited substances due to its association with performance enhancement and its detectability following the use of nandrolone or related compounds .
19-NA itself does not have a known mechanism of action in the body. It's a metabolite, and its effects are likely minimal compared to the parent AAS it originates from (nandrolone).
The primary metabolic pathway for 19-norandrosterone involves its formation from nandrolone through the action of the enzyme 5α-reductase. This enzyme catalyzes the reduction of nandrolone, resulting in the production of 19-norandrosterone. Additionally, 19-norandrosterone can undergo various phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid or sulfate, which facilitate its excretion in urine .
19-Norandrosterone exhibits biological activity primarily as a weak androgen. Its effects are linked to its ability to bind to androgen receptors, although it has a lower affinity compared to more potent androgens like testosterone. The compound is known to influence muscle growth and recovery, contributing to its use in athletic performance enhancement. Furthermore, studies indicate that levels of 19-norandrosterone can increase under certain physiological conditions, such as intense physical exertion or during specific phases of the menstrual cycle in females .
The synthesis of 19-norandrosterone typically involves several steps starting from steroid precursors. Common methods include:
19-Norandrosterone has been primarily studied within the context of sports medicine and anti-doping efforts due to its implications for performance enhancement. Its detection in urine samples serves as a marker for nandrolone use, leading to significant implications for athletes regarding eligibility and competition integrity. Additionally, 19-norandrosterone has been investigated for potential therapeutic applications in hormone replacement therapy and conditions related to androgen deficiency .
Research indicates that 19-norandrosterone interacts with various biological systems, particularly concerning its metabolism and excretion patterns. Studies have shown that factors such as hormonal fluctuations (e.g., luteinizing hormone levels) can influence the concentration of 19-norandrosterone in urine. Moreover, interactions with other substances, such as dietary components (e.g., consumption of pork products containing nandrolone), can lead to increased levels of this compound in athletes' urine samples .
Several compounds share structural similarities with 19-norandrosterone, notably:
Compound Name | Structure Type | Key Differences |
---|---|---|
Nandrolone | Anabolic steroid | Parent compound from which 19-norandrosterone is derived; more potent androgenic activity. |
19-Norandrostenedione | Precursor steroid | Precursor to nandrolone; structurally similar but lacks the hydroxyl group at position 3. |
Testosterone | Primary male sex hormone | More potent androgen; differs by having a methyl group at position 19, enhancing its activity. |
Androstenedione | Precursor steroid | Lacks the 19-methyl group; serves as a precursor for both testosterone and nandrolone synthesis. |
Uniqueness: The primary distinguishing feature of 19-norandrosterone lies in its specific metabolic pathway from nandrolone and its role as a detectable metabolite in anti-doping contexts. Its relatively low androgenic activity compared to other steroids makes it unique among anabolic agents, serving primarily as a marker rather than an active performance-enhancing drug itself .
19-Norandrosterone represents a significant metabolite of nandrolone and belongs to the estrane steroid class, characterized by an 18-carbon skeleton lacking the methyl group at position 19 typically found in androstane steroids [1]. This compound is systematically named as 5α-estran-3α-ol-17-one and serves as a key biomarker in anti-doping analysis due to its formation through the metabolic transformation of various 19-norsteroids [2]. The chemical structure exhibits the characteristic tetracyclic steroid backbone with specific functional groups that determine its biological and chemical properties [3].
The molecular formula of 19-norandrosterone is C₁₈H₂₈O₂, reflecting the absence of the angular methyl group at carbon-19 that distinguishes it from conventional androsterone [2] [4]. The compound exhibits a molecular weight of 276.41 g/mol, with a monoisotopic mass of 276.208930 atomic mass units [4] [5]. The Chemical Abstracts Service registry number for this compound is 1225-01-0, providing a unique identifier for chemical databases and regulatory purposes [6].
Table 1: Molecular Identifiers and Mass Characteristics
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₈O₂ | [2] [4] |
Molecular Weight | 276.41 g/mol | [4] [5] |
Monoisotopic Mass | 276.208930 amu | [4] [5] |
CAS Registry Number | 1225-01-0 | [6] |
UNII Code | 5W4XKU708V | [7] |
InChI Key | UOUIARGWRPHDBX-CQZDKXCPSA-N | [7] [6] |
The accurate mass determination reveals specific isotopic contributions that are utilized in advanced analytical techniques such as gas chromatography-combustion-isotope ratio mass spectrometry for distinguishing between endogenous and exogenous sources of the compound [8]. Mass spectrometric analysis typically shows characteristic fragmentation patterns with prominent ions at m/z 242 (loss of carbonyl and hydroxyl groups), m/z 201 (loss of five-carbon ring), and m/z 185 (loss of six-carbon ring) [9].
19-Norandrosterone possesses seven defined stereocenters within its tetracyclic framework, establishing its absolute stereochemical configuration as (3R,5S,8R,9R,10S,13S,14S) [4] [7]. The compound exhibits a 3α-hydroxyl group orientation and a 5α-hydrogen configuration, distinguishing it from its epimeric forms such as 19-noretiocholanolone, which contains a 5β-hydrogen arrangement [10]. The stereochemical designation follows the systematic nomenclature where the 3α-configuration indicates the hydroxyl group projects below the plane of the steroid ring system when viewed in standard orientation [11].
The conformational analysis reveals that the six-membered A ring adopts an intermediate sofa-half-chair geometry, while both B and C rings maintain chair conformations [12]. The five-membered D ring demonstrates an envelope geometry, consistent with other steroid structures in this class [12]. These conformational preferences arise from the optimization of torsional angles and minimization of steric interactions within the rigid steroid framework [13].
Table 2: Stereochemical and Conformational Characteristics
Ring System | Conformation | Stereochemical Features |
---|---|---|
A Ring | Sofa-half-chair | 3α-hydroxyl orientation |
B Ring | Chair | 5α-hydrogen configuration |
C Ring | Chair | Standard steroid geometry |
D Ring | Envelope | 17-ketone functionality |
The crystal structure analysis of related nandrolone esters demonstrates that these compounds crystallize in various non-centrosymmetric space groups, with intermolecular interactions primarily governed by dispersion effects rather than hydrogen bonding [12]. The steroid backbone maintains consistent conformational characteristics across different derivatives, indicating structural stability of the core framework [13].
19-Norandrosterone exhibits characteristic physical properties consistent with its steroid structure and functional groups. The compound demonstrates a melting point range of 160-163°C, indicating good thermal stability under normal analytical conditions [14] [6]. The substance appears as a crystalline solid at room temperature with moderate to low solubility in aqueous media due to its predominantly hydrophobic steroid backbone [14].
Solubility characteristics show limited water solubility while demonstrating good dissolution in organic solvents. The compound exhibits solubility of approximately 1 mg/ml in acetonitrile, ethanol, and methanol, making these solvents suitable for analytical sample preparation [15]. The partition coefficient and lipophilic nature contribute to its biological distribution and analytical extraction procedures [14].
Table 3: Physical Properties and Stability Parameters
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 160-163°C | Atmospheric pressure | [14] [6] |
Solubility (Water) | Practically insoluble | 20°C | [14] |
Solubility (Acetonitrile) | 1 mg/ml | Room temperature | [15] |
Solubility (Ethanol) | 1 mg/ml | Room temperature | [15] |
Solubility (Methanol) | 1 mg/ml | Room temperature | [15] |
Storage Stability | Stable | -20°C, dark conditions | [16] [17] |
Stability studies demonstrate that 19-norandrosterone and its glucuronide conjugate remain stable when stored at -20°C for extended periods exceeding two months [16]. Short-term stability experiments confirm no degradation occurs when samples are maintained at room temperature for up to three days or when exposed to direct sunlight under similar time conditions [16]. The compound exhibits resistance to freeze-thaw cycling, with no observable degradation after multiple freeze-thaw cycles [16].
Temperature-dependent degradation studies indicate that elevated temperatures above 37°C may accelerate decomposition processes, particularly in aqueous media with pH values above 7 [17]. Optimal storage conditions require temperatures at or below -20°C with pH maintained between 5-7 to minimize hydrolytic degradation [17].
The structure-activity relationships of 19-norandrosterone are fundamentally influenced by the absence of the 19-methyl group, which significantly alters its androgenic and anabolic properties compared to conventional androgens [10]. The 19-nor modification reduces androgenic activity while maintaining metabolic stability through the steroid metabolic pathways [10]. This structural feature enables the compound to serve as a distinctive metabolic marker for 19-norsteroid administration [18].
The 3α-hydroxyl group orientation contributes to the compound's preferential conjugation with glucuronic acid rather than sulfate, affecting its excretion profile and detection characteristics [10]. The 5α-reduction of the steroid backbone enhances metabolic stability compared to unsaturated precursors, resulting in prolonged detection windows in biological matrices [10]. The 17-ketone functionality maintains the compound's classification within the androstanolone family while contributing to its chemical reactivity patterns [19].
Quantitative structure-activity relationship studies on related 19-norsteroids demonstrate that electronic properties such as HOMO-LUMO energy differences and dipole moments significantly correlate with biological activity . The absence of the angular methyl group reduces steric hindrance around the steroid binding sites, potentially affecting receptor binding affinity and selectivity [21].
Table 4: Structure-Activity Relationship Factors
Structural Feature | Biological Impact | Analytical Significance |
---|---|---|
19-Nor modification | Reduced androgenic activity | Distinctive metabolic marker |
3α-Hydroxyl group | Glucuronide conjugation preference | Enhanced water solubility |
5α-Reduction | Increased metabolic stability | Extended detection window |
17-Ketone function | Maintained steroid classification | Chemical reactivity site |
The stereochemical configuration at position 3 determines the conjugation pathway preference, with 3α-hydroxyl groups showing greater affinity for glucuronidation compared to 3β-oriented hydroxyl groups [10]. This selectivity influences the compound's pharmacokinetic profile and urinary excretion characteristics, making it a reliable biomarker for anti-doping analysis [18].
19-Norandrosterone demonstrates characteristic chemical reactivity patterns typical of 3-hydroxy-17-ketosteroids, with both functional groups serving as primary reaction sites [19]. The secondary alcohol at position 3 undergoes standard oxidation reactions to form the corresponding 3-ketone derivative, while the 17-ketone group participates in reduction reactions to yield 17β-hydroxyl compounds . These transformations are commonly employed in synthetic modifications and analytical derivatization procedures [19].
Derivatization reactions for analytical purposes typically involve silylation of the hydroxyl group using trimethylsilyl reagents, enhancing volatility for gas chromatographic analysis [19]. The formation of methyloxime derivatives at the 17-ketone position provides alternative analytical approaches with different chromatographic properties [19]. These chemical modifications are essential for improving detection sensitivity and chromatographic separation in complex biological matrices [23].
The compound undergoes Phase I metabolic reactions including oxidation and reduction pathways, followed by Phase II conjugation reactions with glucuronic acid or sulfuric acid [10] [24]. Enzymatic hydrolysis of conjugated forms can be achieved using β-glucuronidase from various sources, with Escherichia coli preparations commonly employed for analytical sample preparation [24]. Chemical hydrolysis using acid or base conditions provides alternative deconjugation methods, although these may cause degradation of sensitive analytes [24].
Table 5: Chemical Reactivity and Derivatization Reactions
Reaction Type | Reagent | Product | Analytical Application |
---|---|---|---|
Silylation | BSTFA/TMCS | TMS derivative | GC-MS analysis |
Oxidation | Chromium trioxide | 3-Ketone derivative | Structural modification |
Reduction | Sodium borohydride | 17β-Alcohol | Metabolite synthesis |
Oximation | Hydroxylamine | Methyloxime derivative | Alternative GC analysis |
Enzymatic hydrolysis | β-Glucuronidase | Free steroid | Sample preparation |
Stability under analytical conditions varies with pH and temperature, with acidic conditions below pH 3 potentially causing degradation through hydrolytic mechanisms [24]. Basic conditions above pH 9 may promote epimerization at sensitive positions, particularly affecting the 3α-hydroxyl configuration [25]. Optimal analytical conditions maintain neutral to slightly acidic pH values to preserve structural integrity during sample processing [17].